N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide
CAS No.:
Cat. No.: VC16093368
Molecular Formula: C13H16Cl3N3O2S
Molecular Weight: 384.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16Cl3N3O2S |
|---|---|
| Molecular Weight | 384.7 g/mol |
| IUPAC Name | N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]acetamide |
| Standard InChI | InChI=1S/C13H16Cl3N3O2S/c1-3-21-10-6-4-9(5-7-10)18-12(22)19-11(13(14,15)16)17-8(2)20/h4-7,11H,3H2,1-2H3,(H,17,20)(H2,18,19,22) |
| Standard InChI Key | OWEQZPYHUZJEJN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C |
Introduction
N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique molecular structure and potential applications. This compound belongs to the class of acetamides and features a trichloroethyl group, which contributes to its reactivity and biological activity.
Molecular Formula and Weight
Solubility
-
Soluble in: Ethanol, dichloromethane
Synthesis Methods
The synthesis of N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide typically involves several steps, utilizing specific reagents and conditions to optimize yield and selectivity. The reactions often occur in solvents such as dichloromethane or toluene under controlled temperatures.
Chemical Transformations
N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide can undergo various chemical transformations, including hydrolysis, due to the presence of chlorinated groups. Each reaction type requires specific conditions to proceed efficiently.
Structural Characteristics
| Characteristic | Description |
|---|---|
| Molecular Formula | C19H20Cl3N3O2S |
| Molecular Weight | 460.8 g/mol |
| Solubility | Soluble in ethanol and dichloromethane |
Potential Applications
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Interaction with biological targets |
| Organic Synthesis | Complex organic transformations |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume